1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone
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Overview
Description
1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone is a compound that features a piperidine ring substituted with an oxan-2-ylmethoxy group and an ethanone moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . This compound’s unique structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and dihalides.
Introduction of the Oxan-2-ylmethoxy Group: This step involves the reaction of the piperidine derivative with oxan-2-ylmethanol under basic conditions to form the oxan-2-ylmethoxy group.
Attachment of the Ethanone Moiety: The final step involves the acylation of the piperidine derivative with ethanoyl chloride in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxan-2-ylmethoxy group, leading to various derivatives.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Scientific Research Applications
1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.
Mechanism of Action
The mechanism of action of 1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxan-2-ylmethoxy group may enhance the compound’s binding affinity and selectivity. The ethanone moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone can be compared with other piperidine derivatives, such as:
2-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine: Similar structure but with a pyrimidine ring instead of an ethanone moiety.
2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone: Features a benzyl group and a phenylpiperazine moiety, showing high affinity towards sigma receptors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(oxan-2-ylmethoxy)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(15)14-7-5-12(6-8-14)17-10-13-4-2-3-9-16-13/h12-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGNBJIWNJNLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OCC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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